Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate
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Overview
Description
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate is a chemical compound that combines lithium with a difluoromethyl-substituted oxazole carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate typically involves the difluoromethylation of oxazole derivatives. One common method includes the use of difluoromethylating agents such as ClCF₂H in the presence of a base to introduce the difluoromethyl group onto the oxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 5-(difluoromethyl)-1,3-thiazole-2-carboxylate: This compound has a similar structure but with a thiazole ring instead of an oxazole ring.
Difluoromethyl-substituted pyrazole carboxamides: These compounds share the difluoromethyl group and carboxamide functionality but differ in the heterocyclic core.
Uniqueness
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications .
Properties
Molecular Formula |
C5H2F2LiNO3 |
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Molecular Weight |
169.0 g/mol |
IUPAC Name |
lithium;5-(difluoromethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C5H3F2NO3.Li/c6-4(7)3-2(5(9)10)8-1-11-3;/h1,4H,(H,9,10);/q;+1/p-1 |
InChI Key |
BFOIIDZZSFUVSG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=NC(=C(O1)C(F)F)C(=O)[O-] |
Origin of Product |
United States |
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